Copper zinc hydroxide sulfate
Description
Structure
2D Structure
Properties
CAS No. |
55072-57-6 |
|---|---|
Molecular Formula |
CuHO5SZn- |
Molecular Weight |
242.0 g/mol |
InChI |
InChI=1S/Cu.H2O4S.H2O.Zn/c;1-5(2,3)4;;/h;(H2,1,2,3,4);1H2;/q;;;+2/p-3 |
InChI Key |
NDVAALVWKCPETR-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Cu].[Zn+2] |
Origin of Product |
United States |
Synthesis and Advanced Fabrication Methodologies for Copper Zinc Hydroxide Sulfate Analogues
Chemical Precipitation Techniques for Mixed Hydroxide (B78521) Sulfates
Chemical precipitation is a widely employed method for the synthesis of mixed metal hydroxide sulfates due to its relative simplicity, scalability, and control over the final product's characteristics. This approach involves the controlled supersaturation of a solution containing the desired metal cations, leading to the formation of a solid precipitate. Key to this process is the manipulation of various reaction parameters to direct the precipitation pathway towards the desired phase.
Controlled Hydrolytic Precipitation Strategies in Aqueous Media
Controlled hydrolytic precipitation in aqueous media is a foundational strategy for synthesizing copper zinc hydroxide sulfate (B86663). This method relies on the hydrolysis of metal salts in an aqueous environment, leading to the formation of hydroxide and sulfate-containing precipitates. The process can be finely tuned by controlling the rate of addition of a precipitating agent, the temperature, and the stirring rate to influence the nucleation and growth of the crystals. For instance, a mixed-metal hydroxysalt with the formula Cu₁․₆Zn₀․₄(OH)₃(OAc)·H₂O has been synthesized through an acetate (B1210297) hydrolysis route, which can then be ion-exchanged to form other analogues. ias.ac.in
Influence of Precursor Ion Ratios and Solution pH on Precipitation Pathways
The ratio of copper to zinc ions in the precursor solution is a critical determinant of the final product's composition and crystal structure. The composition of mixed Cu-Zn hydroxy nitrates, for example, is strongly dependent on the molar ratio of Cu/Zn in the initial solution. uctm.edu Similarly, the pH of the solution plays a pivotal role in the precipitation process. Different metal hydroxides and sulfates exhibit varying solubilities at different pH levels. For instance, copper begins to precipitate at a pH greater than 4, with total precipitation occurring around pH 6. researchgate.net The selective precipitation of copper and zinc can be achieved by carefully controlling the pH. researchgate.netresearchgate.net For example, at a pH of 3.5, 98.2% of zinc can be recovered, while at a pH of 5, 79.6% of copper is recovered using certain extractants. researchgate.net Temperature also affects the formation and precipitation of metal hydroxides, with precipitation occurring at lower pH values as the temperature increases. researchgate.netunisa.edu.au
Interactive Data Table: Effect of pH on Metal Precipitation
| Metal Ion | Starting pH for Precipitation | Optimal pH for Total Precipitation |
| Copper (Cu²⁺) | > 4.0 | ~ 6.0 |
| Zinc (Zn²⁺) | ~ 8.0 | > 9.0 |
Note: These are generalized pH ranges and can be influenced by other factors such as temperature, precursor concentration, and the presence of other ions.
Role of Specific Precipitating Agents (e.g., Borax (B76245), NaOH) in Formation Dynamics
The choice of precipitating agent significantly influences the kinetics of precipitation and the characteristics of the resulting copper zinc hydroxide sulfate. Common precipitating agents include sodium hydroxide (NaOH), borax (Na₂B₄O₇·10H₂O), and hexamethylenetetramine (HMT). dergipark.org.tr Sodium hydroxide is a strong base that rapidly increases the pH, leading to fast precipitation. The reaction of copper(II) sulfate with sodium hydroxide yields a blue precipitate of copper(II) hydroxide. youtube.com Borax, on the other hand, hydrolyzes to provide a more gradual release of hydroxide ions, which can lead to the formation of more crystalline products. dergipark.org.trresearchgate.net The use of different precipitants can result in the synthesis of different hydrated forms of the target compound. For example, using borax and HMT as precipitants in the synthesis of zinc hydroxide sulfate resulted in the formation of Zn₄(OH)₆SO₄‧3H₂O, while using NaOH resulted in Zn₄(OH)₆SO₄·4H₂O. dergipark.org.tr
Selective Precipitation Mechanisms in Multi-Component Systems
In systems containing multiple metal ions, selective precipitation is a key strategy for isolating the desired product. This is achieved by exploiting the differences in the solubility products of the various metal hydroxides and sulfates. By carefully controlling the pH and the addition of the precipitating agent, it is possible to precipitate one metal ion while leaving others in solution. researchgate.net For example, in an acidic solution containing copper, zinc, and iron, iron can be selectively precipitated by raising the pH to around 5, while copper and zinc remain in solution. researchgate.net Subsequently, copper can be precipitated by sulfidization at a controlled pH before the final precipitation of zinc at a higher pH. researchgate.net This sequential precipitation allows for the separation and recovery of the individual metal compounds. researchgate.net
Interactive Data Table: Research Findings on Selective Precipitation
| Study Focus | Method | Key Findings |
| Cu and Zn Separation | pH adjustment | Copper precipitation begins at pH > 4, with full precipitation at pH 6. researchgate.net |
| Cu, Zn, and Fe Separation | Lime neutralization and sulfidization | Fe can be precipitated at pH 5, followed by Cu precipitation via NaHS, and finally Zn precipitation at pH > 9. researchgate.net |
| Cu and Zn from Leach Liquor | Solvent extraction with Cyanex 272 | 98.2% Zn recovery at pH 3.5; 79.6% Cu recovery at pH 5. researchgate.net |
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods offer an alternative route to producing highly crystalline and morphologically controlled this compound analogues. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.
Low-Temperature Hydrothermal Growth Protocols for Mixed Hydroxide Sulfates
Low-temperature hydrothermal synthesis is a particularly effective method for producing well-defined crystalline structures of mixed hydroxide sulfates. This approach typically involves heating a precursor solution in a sealed vessel at temperatures around 120°C. ustb.edu.cn The elevated temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of high-quality crystals. This method has been successfully used to grow Zn-Mg-based layered double hydroxides on a copper substrate. ustb.edu.cn While this specific example does not directly produce this compound, the principles are transferable to the synthesis of mixed copper-zinc phases. The reaction time is a crucial parameter in this process, influencing the structural characteristics of the final product. ustb.edu.cn
Investigation of Additives and Structure-Directing Agents in Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. In the synthesis of this compound analogues, such as layered double hydroxides (LDHs), additives and structure-directing agents (SDAs) play a crucial role in controlling the material's morphology, crystal size, and interlayer spacing.
Anionic surfactants are commonly employed as SDAs in the synthesis of zinc-based layered hydroxide salts. researchgate.netresearchgate.net These molecules can influence the growth of LDH sheets and their subsequent stacking into nanoparticles. researchgate.net For instance, surfactants can interact with the LDH precursors to form micellar assemblies, which then guide the growth of the LDH sheets along their lamellar surface direction. researchgate.net The choice of surfactant can also prevent the incorporation of undesirable ions, like carbonates from atmospheric CO2, by creating a hydrophobic shield around the growing particles. researchgate.net
The function of various additives in controlling the synthesis of related copper-zinc solid solutions of hydroxyl-salts has been systematically studied. cambridge.orgcrossref.org These studies explore how different anions and reaction conditions affect the final crystal structure and phase purity.
Table 1: Influence of Additives in Hydrothermal Synthesis of Layered Hydroxide Salts
| Additive/SDA Type | Function | Impact on Final Product | Reference |
|---|---|---|---|
| Anionic Surfactants (e.g., SDS) | Intercalate between hydroxide layers, act as templates | Controls interlayer spacing, influences particle size and morphology, prevents carbonate contamination | researchgate.net |
| Organic Molecules (e.g., Lactate) | Interact with LDH host surface via hydrogen bonds | Prevents stacking of hydroxide layers, leading to well-dispersed nanosheets | nih.gov |
Green Synthesis Routes and Mechanistic Insights
Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing nanomaterials. mdpi.com This approach utilizes natural resources like plant extracts, bacteria, and fungi as reducing and stabilizing agents. nih.govmdpi.com
In the context of copper and zinc-based materials, plant extracts have been successfully used to synthesize nanoparticles. nih.govresearchgate.net Phytochemicals present in these extracts, such as polyphenols, flavonoids, and alkaloids, can reduce metal ions and cap the newly formed nanoparticles, preventing their agglomeration. rsc.orgresearchgate.net The general mechanism involves the chelation of metal ions by the functional groups of the phytochemicals, followed by their reduction to form the nanoparticles. researchgate.net
The green synthesis of mixed metal oxides, which shares principles with the synthesis of hydroxide sulfates, often employs plant extracts or other biomaterials as precursors. allresearchjournal.com This methodology avoids the use of hazardous chemicals and energy-intensive conditions associated with traditional synthesis routes. allresearchjournal.com
Table 2: Examples of Plant Extracts Used in Green Synthesis of Copper and Zinc-Based Nanoparticles
| Plant Extract | Role of Phytochemicals | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|
| Ferulago angulata | Reducing and stabilizing agent | Cost-effective and environmentally friendly synthesis of ZnO and CuO nanoparticles | researchgate.net |
| Various plant extracts (e.g., teak, neem) | Act as reducing, stabilizing, and capping agents | Formation of copper oxide nanoparticles from copper sulfate precursor | researchgate.net |
Electrochemical Deposition Pathways for Metal Hydroxide Sulfate Nanostructures
Electrochemical deposition is a powerful technique for fabricating thin films and nanostructures of metal hydroxides and their salts directly onto a conductive substrate. This method offers precise control over the thickness, morphology, and composition of the deposited material.
The electrodeposition of copper-zinc alloys from sulfate-containing baths is a well-established process that provides insights into the co-deposition of these metals. researchgate.netnih.gov The electrolyte typically contains salts of the metals to be deposited, with sulfate being a common anion. nih.gov The deposition process is influenced by various parameters, including the concentration of metal ions, the pH of the electrolyte, and the presence of complexing agents. nih.gov These factors affect the reduction potentials of the metal ions and, consequently, the composition and properties of the resulting deposit. The principles of alloy deposition from sulfate electrolytes can be extended to the deposition of more complex structures like this compound.
The formation of insoluble double salts, such as this compound, can occur at the anode during electrochemical processes. Anodic reactions can lead to localized changes in pH at the electrode surface. For instance, the oxidation of water at the anode produces protons, leading to a decrease in the local pH. Conversely, in certain conditions, consumption of protons can lead to a pH increase. These pH shifts can induce the precipitation of metal hydroxides and hydroxide salts if the solubility product of the compound is exceeded.
In the context of Cu-Zn systems, anodic dissolution of a Cu-Zn alloy in a sulfate-containing electrolyte can lead to the formation of various compounds on the anode surface, depending on the potential and electrolyte composition. electrochemsci.org The formation of a passive layer, which can be composed of oxides or hydroxide salts, is a common phenomenon. electrochemsci.org
The deposition potential is a critical parameter in electrodeposition, as it directly influences the thermodynamics and kinetics of the electrochemical reactions. researchgate.net By controlling the applied potential, it is possible to selectively deposit different phases and control the composition of the deposited material. researchgate.net
In the electrodeposition of Cu-Zn alloys from a sulfate bath, the deposition potential affects the current efficiency, surface morphology, and microstructure of the resulting film. researchgate.net For instance, at more negative potentials, the hydrogen evolution reaction can become more prominent, which can affect the quality and composition of the deposit. researchgate.net The composition of electrodeposited layered double hydroxides can also be controlled by adjusting the deposition potential, which influences the relative deposition rates of the different metal cations. cambridge.org
Table 3: Effect of Deposition Potential on Cu-Zn Alloy Electrodeposition from a Sulfate Bath
| Deposition Potential | Effect on Current Efficiency | Resulting Film Morphology | Reference |
|---|---|---|---|
| Less Negative | Higher current efficiency | Finer grained, more porous | researchgate.netnih.gov |
Solid-State Reaction Methods for Related Zinc Hydroxy-Salts
Solid-state reactions, including mechanochemical methods, offer a solvent-free and environmentally friendly route for the synthesis of layered hydroxy salts. iaea.org These methods typically involve the grinding or milling of solid precursors to induce a chemical reaction.
Mechanochemical synthesis has been successfully employed for the rapid, one-minute preparation of layered hydroxy salts of copper and zinc by grinding the respective metal salts with sodium hydroxide. iaea.org This solvent-free method is not only fast but also prevents carbonate contamination, which can be an issue in aqueous synthesis routes. iaea.org The technique has also been extended to the preparation of Ni/Zn hydroxy double salts with variable metal ratios. iaea.org
This approach is advantageous for its simplicity, scalability, and eco-friendliness. rsc.org The properties of the resulting materials can be influenced by parameters such as milling time, speed, and the nature of the precursors.
Template-Free and Seed-Mediated Growth of Nanostructured Analogues
Template-free and seed-mediated methods offer significant advantages in the synthesis of nanostructured materials by providing control over size, shape, and crystallinity without the need for complex templates.
Template-Free Synthesis
Template-free synthesis typically involves the direct precipitation of the desired material from a solution of precursors under controlled conditions. For the synthesis of copper-doped zinc oxide nanoparticles, a common template-free approach is co-precipitation. In this method, aqueous solutions of a zinc salt (e.g., zinc acetate dihydrate) and a copper salt (e.g., copper sulfate) are mixed. researchgate.netnanoient.org A precipitating agent, such as sodium hydroxide, is then added dropwise to raise the pH, leading to the simultaneous precipitation of zinc and copper hydroxides. researchgate.netnanoient.org Subsequent calcination of the resulting precipitate yields copper-doped zinc oxide nanoparticles. researchgate.net The morphology and particle size of the final product are influenced by factors such as precursor concentrations, reaction temperature, and pH. mdpi.com
Hydrothermal synthesis is another prevalent template-free method. For instance, nanostructured zinc hydroxide sulfate (Zn4SO4(OH)6·5H2O) has been synthesized by heating an aqueous solution of zinc sulfate at elevated temperatures in a sealed autoclave. mdpi.com Similarly, copper hydroxide sulfate (Cu4(OH)6SO4) can be prepared via chemical precipitation using a copper sulfate precursor and a basic precipitating agent. researchgate.net These methods could theoretically be adapted for the synthesis of this compound by using a mixture of copper and zinc sulfate precursors.
Seed-Mediated Growth
Seed-mediated growth is a versatile technique for controlling the size and shape of nanoparticles. This method involves two main steps: the synthesis of small "seed" nanoparticles, followed by the growth of these seeds in a separate solution containing the same or different metal precursors. This approach has been successfully employed for the synthesis of various metal and metal oxide nanostructures. While specific research on the seed-mediated growth of this compound is not available, the principles of this method are broadly applicable.
In a hypothetical application to this compound, one might first synthesize seed particles of either zinc hydroxide sulfate or copper hydroxide sulfate. These seeds would then be introduced into a growth solution containing both copper and zinc sulfate precursors, along with a hydroxide source. The controlled deposition of the copper and zinc hydroxide sulfate onto the seed particles would allow for the growth of larger, potentially anisotropic, nanostructures. The final morphology would be dependent on factors such as the nature of the seeds, the concentration of the precursors, and the reaction conditions.
The following table provides an overview of typical precursors and conditions used in the synthesis of related compounds, which could be foundational for developing a synthesis route for this compound.
| Precursor/Parameter | Role in Synthesis | Typical Values/Ranges |
| Zinc Salt (e.g., Zinc Acetate, Zinc Sulfate) | Source of Zn2+ ions | 0.1 M - 1.0 M |
| Copper Salt (e.g., Copper Sulfate) | Source of Cu2+ ions | 0.01 M - 0.5 M |
| Hydroxide Source (e.g., NaOH) | Precipitating Agent | pH 8 - 12 |
| Reaction Temperature | Influences crystallinity and morphology | 70°C - 190°C (Hydrothermal) |
| Capping Agent (optional) | Controls particle growth and prevents agglomeration | Not used in template-free methods |
Crystallography and Rigorous Structural Elucidation of Copper Zinc Hydroxide Sulfate Phases
Single-Crystal X-ray Diffraction for Atomic Arrangement Determination
For copper zinc hydroxide (B78521) sulfate (B86663) minerals, SC-XRD has been instrumental in characterizing their complex layered structures. In the case of ktenasite, a monoclinic mineral, Patterson and Fourier methods were employed to determine its crystal structure, which was then refined to a final R-value of 0.058. arizona.edu This analysis revealed that the structure is characterized by corrugated sheets of distorted copper-zinc polyhedra. arizona.edu
Similarly, the crystal structure of asagiite, a nickel-dominant analogue of ktenasite, was determined using single-crystal X-ray diffraction data. jst.go.jp The refinement of this structure resulted in an R1 value of 0.0303, providing a detailed model of its atomic arrangement which is in agreement with that of the ktenasite group minerals. jst.go.jp In another example, a newly synthesized zinc-hydroxy-sulfate-hydrate, an analogue of the mineral namuwite, was characterized by single-crystal XRD. The data confirmed a trigonal symmetry with a space group of P-3. mdpi.com
| Phase | Crystal System | Space Group | Key Structural Features |
| Ktenasite | Monoclinic | P2₁/c | Corrugated sheets of distorted copper-zinc polyhedra |
| Asagiite | Monoclinic | P2₁/c | Structure consistent with the ktenasite group |
| Synthetic Namuwite Analogue | Trigonal | P-3 | Alternating paired octahedral–tetrahedral doubly decorated hydroxide layer with cationic vacancies and an aqueous interlayer |
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the identification of crystalline phases and the assessment of sample purity. By analyzing the diffraction pattern produced by a powdered sample, a characteristic "fingerprint" of the material is obtained, which can be compared to databases of known crystalline structures.
In the study of copper zinc hydroxide sulfate compounds, PXRD is crucial for identifying the specific mineral phases present in a sample. For instance, the synthesis of schulenbergite/CuO and pure ktenasite minerals was confirmed by their X-ray diffraction patterns. dntb.gov.ua The seven most intense peaks in the powder X-ray diffraction pattern of asagiite were used for its identification, with the most intense peak corresponding to a d-spacing of 11.830 Å. jst.go.jp
Beyond phase identification, PXRD data can be used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal structure). For asagiite, the unit cell parameters determined from powder XRD data were a = 5.614(5) Å, b = 6.108(8) Å, c = 23.758(18) Å, and β = 95.62(7)°. jst.go.jp Similarly, single-crystal XRD data for asagiite yielded unit cell parameters of a = 5.6095(8) Å, b = 6.1259(7) Å, c = 23.758(3) Å, and β = 95.288(4)°. jst.go.jp For ktenasite from Miniera Trentin, the unit cell parameters were determined to be a = 5.589(1) Å, b = 6.166(1) Å, c = 23.751(7) Å, and β = 95.55(1)°. arizona.edu
| Phase | a (Å) | b (Å) | c (Å) | **β (°) ** | Crystal System | Space Group |
| Asagiite (PXRD) | 5.614(5) | 6.108(8) | 23.758(18) | 95.62(7) | Monoclinic | P2₁/c |
| Asagiite (SC-XRD) | 5.6095(8) | 6.1259(7) | 23.758(3) | 95.288(4) | Monoclinic | P2₁/c |
| Ktenasite | 5.589(1) | 6.166(1) | 23.751(7) | 95.55(1) | Monoclinic | P2₁/c |
Rietveld refinement is a powerful analytical method used to refine the crystal structure and quantify the amounts of different crystalline phases in a mixture from their powder diffraction patterns. crystalimpact.comrruff.inforesearchgate.net This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. By adjusting various parameters such as lattice parameters, atomic positions, and peak shape functions, a close match between the calculated and observed patterns can be achieved.
The Rietveld method is particularly valuable for quantitative phase analysis (QPA) as it can provide accurate weight fractions of the constituent phases without the need for extensive calibration with standards. rruff.info The accuracy of Rietveld QPA is generally higher than that of traditional methods that rely on the intensity of a few selected peaks. researchgate.net The method can also be used to detect and quantify structural deviations, such as changes in site occupancy and the presence of defects. While specific applications of Rietveld refinement for the quantitative analysis of this compound phases are not extensively detailed in the provided search results, the principles of the method are widely applicable to mineralogical and materials science studies. researchgate.net
Microscopic Analysis of Morphology and Crystallographic Orientation
Microscopic techniques provide direct visualization of the crystal morphology, size, and in some cases, the crystallographic orientation of this compound phases. These methods are complementary to diffraction techniques, offering real-space information that is crucial for a complete structural characterization.
Scanning electron microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials at the micro- and nanoscale. In the study of this compound, SEM reveals the shape and aggregation of individual crystallites. For example, SEM micrographs of synthesized schulenbergite/CuO and pure ktenasite samples show the formation of mixed grains with needle, sheet, cotton, and wool-like shapes. dntb.gov.ua This variety in morphology highlights the influence of synthesis conditions on the final product. SEM analysis of a synthetic analogue of namuwite also showed plate-like crystals with a trigonal or hexagonal shape, consistent with its trigonal symmetry. mdpi.com
Transmission electron microscopy (TEM) and its high-resolution variant (HRTEM) offer unparalleled insight into the nanoscale structural details of materials. TEM can provide information on particle size and shape, while HRTEM allows for the direct visualization of the crystal lattice, enabling the measurement of lattice spacings. Selected area electron diffraction (SAED), a technique performed within a TEM, can be used to determine the crystal structure and orientation of individual nanocrystals.
For synthetic ktenasite, SAED images show strong dot-rings, which are indicative of its polycrystalline nature. dntb.gov.ua In contrast, SAED patterns for asagiite obtained along different crystallographic directions did not show streaks, suggesting a well-ordered crystal structure. jst.go.jp Although specific HRTEM studies detailing the lattice spacing of this compound were not found in the provided search results, HRTEM analysis of copper-doped zinc oxide nanoparticles has demonstrated the ability to measure d-spacing values, which correspond to specific crystallographic planes. researchgate.net This technique holds significant potential for the detailed nanoscale structural characterization of this compound phases.
Electron Diffraction for Local Crystallinity and Orientation Mapping
Electron diffraction techniques are powerful tools for probing the local crystallinity and crystallographic orientation of materials at the nanometer scale. In the context of this compound phases, selected area electron diffraction (SAED) and nanobeam diffraction (NBD) can provide critical insights into the atomic arrangement within individual crystallites or domains.
When a high-energy electron beam is transmitted through a thin crystalline specimen of this compound, the electrons are diffracted by the periodic potential of the crystal lattice, resulting in a diffraction pattern. This pattern is a projection of the reciprocal lattice of the crystal. For a single crystal, the SAED pattern consists of a regular array of sharp spots. The geometry and spacing of these spots can be used to determine the crystal system, lattice parameters, and the specific crystallographic orientation of the analyzed area.
In polycrystalline or nanocrystalline this compound, the SAED pattern is typically composed of concentric rings. Each ring corresponds to a specific set of lattice planes ({hkl}) that satisfy the Bragg condition for diffraction. The continuous nature of the rings arises from the random orientation of the numerous small crystallites within the selected area. The d-spacings calculated from the radii of these rings can be compared with X-ray diffraction data to identify the crystalline phases present.
Furthermore, nanobeam diffraction, which utilizes a much smaller electron probe, allows for the acquisition of diffraction patterns from individual nanoparticles or crystalline domains. This is particularly useful for studying materials with heterogeneous crystallinity or for mapping the crystallographic orientation across a larger area. By systematically scanning the nanobeam across a region of interest and collecting a diffraction pattern at each point, a detailed orientation map can be constructed, revealing the texture and grain boundary relationships within the this compound material.
Atomic Force Microscopy (AFM) for Three-Dimensional Surface Imaging
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface with nanoscale precision. For this compound, AFM is invaluable for visualizing the surface morphology, determining particle size and shape, and quantifying surface roughness.
The principle of AFM involves scanning a sharp tip, located at the free end of a cantilever, across the sample surface. The interactions between the tip and the surface, such as van der Waals forces, cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode, which measures the cantilever's deflection. This information is then used to generate a three-dimensional topographic map of the surface.
In the study of synthetic this compound, which often takes the form of layered double hydroxides (LDHs), AFM has been instrumental in visualizing the characteristic platelet-like morphology of the crystallites. Researchers have successfully used AFM to image individual LDH nanoparticles, revealing their hexagonal shape and measuring their lateral dimensions and thickness. For instance, studies on related hydrophobic LDH monolayers have demonstrated the power of AFM in analyzing the structure of these delicate nanoparticles.
AFM can be operated in different modes, including contact mode, non-contact mode, and tapping mode. Tapping mode is often preferred for delicate samples like this compound to minimize lateral forces that could damage the surface. Beyond topography, AFM can also probe other surface properties. For example, phase imaging, which maps the phase lag between the cantilever's oscillation and the driving signal, can provide information on variations in adhesion, elasticity, and friction across the surface. This can be used to distinguish between different phases or to identify surface contaminants on the this compound crystals.
Spectroscopic Probes for Chemical Bonding and Functional Groups
Spectroscopic techniques are indispensable for elucidating the chemical bonding, functional groups, and electronic properties of this compound. These methods provide detailed information about the local atomic environment and the nature of the chemical species present.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation. For this compound, FTIR spectra reveal characteristic vibrational modes associated with the hydroxyl (OH) groups, sulfate (SO₄²⁻) anions, and the metal-oxygen (M-O) bonds within the crystal lattice.
The FTIR spectrum of this compound typically exhibits a broad and intense absorption band in the high-frequency region, generally between 3200 and 3600 cm⁻¹. This band is attributed to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and any intercalated water molecules. The broadening of this peak is indicative of extensive hydrogen bonding between the hydroxyl groups and with the sulfate anions.
The vibrational modes of the sulfate anion are particularly informative. A free sulfate ion with Td symmetry has four fundamental vibrational modes: a non-degenerate symmetric stretching mode (ν₁), a doubly degenerate bending mode (ν₂), a triply degenerate antisymmetric stretching mode (ν₃), and a triply degenerate bending mode (ν₄). In the crystalline environment of this compound, the symmetry of the sulfate anion is often lowered due to its coordination with the metal cations and its involvement in hydrogen bonding. This reduction in symmetry can cause the splitting of the degenerate modes and the appearance of otherwise infrared-inactive modes.
Typically, the ν₃ antisymmetric stretching mode of the sulfate group appears as a strong and often split band in the region of 1050-1200 cm⁻¹. The ν₁ symmetric stretching mode, which is infrared-inactive in the free ion, may become weakly active and appear as a sharp band around 980 cm⁻¹. The ν₄ and ν₂ bending modes are observed at lower frequencies, typically in the ranges of 600-680 cm⁻¹ and 400-500 cm⁻¹, respectively.
The low-frequency region of the FTIR spectrum, below 800 cm⁻¹, contains bands corresponding to the metal-oxygen and metal-hydroxyl vibrations (e.g., Cu-O, Zn-O, Cu-OH, and Zn-OH). These bands provide direct information about the coordination of the metal ions within the hydroxide layers.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | 3200 - 3600 | Stretching vibrations of hydroxyl groups and water molecules |
| δ(H₂O) | 1600 - 1650 | Bending vibration of interlayer water molecules |
| ν₃(SO₄²⁻) | 1050 - 1200 | Antisymmetric stretching of sulfate |
| ν₁(SO₄²⁻) | ~980 | Symmetric stretching of sulfate |
| ν₄(SO₄²⁻) | 600 - 680 | Bending of sulfate |
| ν₂(SO₄²⁻) | 400 - 500 | Bending of sulfate |
| M-O, M-OH | < 800 | Metal-oxygen and metal-hydroxyl vibrations |
UV-Visible Spectroscopy for Electronic Transitions and Band Gap Investigations
UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a material. For this compound, UV-Vis spectroscopy can provide information about the electronic transitions within the compound and can be used to estimate its optical band gap. The absorption of UV or visible light promotes electrons from lower energy electronic states to higher energy states.
In this compound, the observed electronic transitions are primarily associated with the copper(II) ions. The d-orbitals of the Cu²⁺ ion, which are degenerate in the free ion, are split into different energy levels by the ligand field created by the surrounding hydroxyl groups and water molecules. This splitting allows for d-d electronic transitions, where an electron is excited from a lower energy d-orbital to a higher energy d-orbital. These d-d transitions are typically weak and appear as broad absorption bands in the visible region of the spectrum, which is responsible for the characteristic blue or green color of many copper(II) compounds.
In addition to d-d transitions, charge-transfer transitions can also occur. These are typically more intense than d-d transitions and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). For this compound, LMCT from the oxygen atoms of the hydroxyl or sulfate groups to the copper(II) ions can occur, usually in the UV region of the spectrum.
The optical band gap of a semiconducting material can be estimated from its UV-Vis absorption spectrum using a Tauc plot. The Tauc equation relates the absorption coefficient (α) to the photon energy (hν) and the band gap energy (Eg). By plotting (αhν)ⁿ versus hν, where n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap), the band gap can be determined by extrapolating the linear portion of the curve to the energy axis. This information is crucial for understanding the potential photocatalytic or optoelectronic applications of this compound. For related materials like zinc-doped copper oxide, the band gap has been reported to be around 3.3 eV. aip.orgaip.org For copper(II) hydroxide nanoparticles, a band gap of 4.5 eV has been reported. researchgate.net
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations in a material. It is complementary to FTIR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy serves as a powerful tool for "molecular fingerprinting," allowing for the identification of the compound and the characterization of its structural features. scispace.comresearchgate.net
When monochromatic light, typically from a laser, interacts with the sample, most of the light is scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecules.
The Raman spectrum of this compound is characterized by distinct peaks corresponding to the vibrational modes of the sulfate anions, the hydroxyl groups, and the metal-oxygen lattice. The symmetric stretching mode (ν₁) of the sulfate ion gives rise to a very strong and sharp peak, typically observed around 970-985 cm⁻¹. This peak is often the most intense feature in the Raman spectrum of sulfate-containing minerals and serves as a clear diagnostic feature. The other sulfate vibrational modes (ν₂, ν₃, and ν₄) are also Raman active and appear at their characteristic frequencies, although they are generally weaker than the ν₁ mode.
The O-H stretching vibrations of the hydroxyl groups and water molecules are observed in the high-frequency region of the Raman spectrum, similar to FTIR spectroscopy. The positions and widths of these bands can provide information about the hydrogen bonding network within the crystal structure.
Thermal Analysis for Decomposition Behavior and Phase Transformations
Thermal analysis techniques are crucial for understanding the decomposition behavior and phase transformations of this compound. These methods provide valuable information on the thermal stability, the nature of evolved volatile products, and the sequence of chemical changes that occur upon heating.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference material, providing information about exothermic and endothermic events.
The thermal decomposition of a copper hydroxide-zinc hydroxide precursor, a compound closely related to this compound, exhibits a multi-stage process. The TGA curve typically shows distinct weight loss steps corresponding to dehydration, dehydroxylation, and the final decomposition of the sulfate groups.
The initial weight loss, occurring at lower temperatures, is attributed to the removal of physically adsorbed and interlayer water molecules. This is followed by a more significant weight loss at higher temperatures, which corresponds to the dehydroxylation process, where hydroxyl groups are removed as water. The final stage of decomposition at elevated temperatures involves the breakdown of the sulfate groups, releasing sulfur oxides.
The DTA curve complements the TGA data by indicating the nature of the thermal events. Endothermic peaks in the DTA curve correspond to the energy-absorbing processes of dehydration and dehydroxylation. Exothermic peaks, if present, may indicate phase transitions or crystallization of the resulting metal oxides.
Table 1: Representative TGA/DTA Data for the Thermal Decomposition of a Copper-Zinc Hydroxide Precursor
| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |
| 50 - 150 | ~5% | Endothermic | Dehydration (loss of adsorbed and interlayer water) |
| 150 - 400 | ~20% | Endothermic | Dehydroxylation (loss of structural hydroxyl groups) |
| > 600 | ~15% | Endothermic | Decomposition of sulfate groups |
Note: The data in this table is representative and compiled from the analysis of copper-zinc hydroxide precursors. The exact temperatures and weight losses can vary depending on the specific stoichiometry and crystalline structure of the this compound phase.
Mass Spectrometry (MS) of Evolved Gases during Thermal Decomposition
To identify the volatile species produced during the thermal decomposition of this compound, Mass Spectrometry (MS) is often coupled with TGA (TGA-MS). This powerful combination allows for the real-time analysis of the gaseous products as they are evolved from the sample.
The TGA-MS analysis of compounds structurally similar to this compound, such as hydrated zinc hydroxy sulfates, reveals a sequence of gas evolution events.
Water (H₂O): The initial mass loss observed in the TGA is confirmed by the detection of a mass-to-charge ratio (m/z) of 18 in the mass spectrometer, corresponding to water. This occurs during both the dehydration and dehydroxylation stages.
Sulfur Dioxide (SO₂) and Oxygen (O₂): At higher temperatures, typically above 600 °C, the decomposition of the sulfate groups leads to the evolution of sulfur dioxide (m/z = 64) and oxygen (m/z = 32). This indicates the breakdown of the sulfate anion into more stable gaseous products and the formation of metal oxides as the final solid residue.
The precise temperature at which each gas is evolved provides further insight into the decomposition mechanism and the stability of the intermediate phases.
Table 2: Evolved Gases Detected by Mass Spectrometry during the Thermal Decomposition of a this compound Analog
| Temperature Range (°C) | Evolved Gas | Mass-to-Charge Ratio (m/z) | Corresponding Decomposition Stage |
| 50 - 400 | Water (H₂O) | 18 | Dehydration and Dehydroxylation |
| > 600 | Sulfur Dioxide (SO₂) | 64 | Sulfate Decomposition |
| > 600 | Oxygen (O₂) | 32 | Sulfate Decomposition |
Note: This table is based on the expected decomposition products from related copper and zinc sulfate and hydroxide compounds.
Elemental Compositional Analysis Techniques
Determining the precise elemental composition of this compound phases is essential for their structural elucidation and for understanding their properties. A combination of localized and bulk analytical techniques is employed for this purpose.
Energy-Dispersive X-ray Spectroscopy (EDS) for Localized Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique, typically integrated with a scanning electron microscope (SEM), used for the elemental analysis of a sample. It provides qualitative and quantitative information about the elemental composition of a localized area.
When a focused electron beam interacts with the sample, it generates characteristic X-rays whose energies are unique to each element. The EDS detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elements present.
For this compound, EDS analysis confirms the presence of copper (Cu), zinc (Zn), sulfur (S), and oxygen (O). The relative intensities of the characteristic X-ray peaks provide a semi-quantitative measure of the elemental composition. Furthermore, EDS can be used to create elemental maps, which show the spatial distribution of each element across the sample's surface. This is particularly useful for assessing the homogeneity of the copper and zinc distribution within the crystalline structure.
Table 3: Representative EDS Data for a this compound Sample
| Element | Weight % | Atomic % |
| Oxygen (O) | 45.0 | 60.0 |
| Sulfur (S) | 15.0 | 10.0 |
| Copper (Cu) | 25.0 | 15.0 |
| Zinc (Zn) | 15.0 | 5.0 |
Note: The data in this table is representative of a possible stoichiometry for this compound and is intended for illustrative purposes.
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Bulk Elemental Quantification
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical technique used for the determination of the bulk elemental composition of a sample.
The sample is first dissolved in a suitable solvent, typically an acid, and then introduced into an argon plasma. The extremely high temperature of the plasma excites the atoms of the elements present in the sample, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of each element in the sample.
ICP-AES provides a highly accurate and precise quantitative analysis of the copper and zinc content in this compound. This data is crucial for determining the exact stoichiometry of the compound and for verifying the results obtained from other analytical techniques like EDS. The technique is capable of detecting trace level impurities as well, providing a comprehensive overview of the sample's purity.
Table 4: Representative Bulk Elemental Composition of this compound by ICP-AES
| Element | Concentration (mg/kg) | Relative Standard Deviation (%) |
| Copper (Cu) | 250,000 | < 2 |
| Zinc (Zn) | 150,000 | < 2 |
Note: The data in this table is hypothetical and serves to illustrate the type of quantitative results obtained from ICP-AES analysis for a sample with the weight percentages shown in the EDS table.
Theoretical and Computational Investigations of Copper Zinc Hydroxide Sulfate
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Mode Assignments
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. coe.edu It is a versatile tool for predicting various properties of molecules and solids, including their electronic and vibrational characteristics. coe.eduyoutube.com
In addition to electronic properties, DFT is a reliable method for predicting vibrational spectra (Raman and infrared). ukm.myscirp.org By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix of force constants is constructed. Diagonalizing this matrix yields the vibrational frequencies and normal modes of the crystal lattice. ukm.my These theoretical frequencies can then be compared with experimental Raman and IR spectroscopy data to provide precise assignments for the observed peaks. derpharmachemica.comosti.gov Each calculated vibrational mode corresponds to specific atomic motions, such as the stretching and bending of O-H bonds, vibrations of the sulfate (B86663) (SO₄²⁻) tetrahedra, and the vibrations of the metal-oxygen (Cu-O and Zn-O) lattice. scirp.org
Molecular Dynamics and Monte Carlo Simulations for Growth and Interfacial Behavior
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movements of atoms and molecules over time. northwestern.edu These techniques are particularly valuable for investigating dynamic processes such as crystal growth and the behavior of materials at interfaces, which are not accessible through static, time-independent calculations like DFT. northwestern.edund.edu
Molecular Dynamics simulations model the growth of copper zinc hydroxide (B78521) sulfate crystals from a solution or melt by numerically solving Newton's equations of motion for a system of atoms. purdue.edu This allows researchers to observe the step-by-step process of how individual ions (Cu²⁺, Zn²⁺, SO₄²⁻, OH⁻) and water molecules arrange themselves to form the crystal lattice. MD simulations can reveal preferred growth facets, the influence of solvent molecules, and the role of additives or impurities in modifying crystal morphology. northwestern.edupurdue.edu At the interfacial level, MD is used to study the interaction between a copper zinc hydroxide sulfate surface and an aqueous environment. nd.edu It can provide a molecular-level understanding of surface hydration, ion adsorption, and the structure of the electrical double layer that forms at the solid-liquid interface. nd.edu
Monte Carlo simulations use probabilistic methods to model the behavior of complex systems. mdpi.com In the context of crystal growth, MC methods can simulate longer timescales than MD by focusing on the probabilities of key events, such as atoms attaching to or detaching from the crystal surface. northwestern.edu For studying interfacial behavior, MC simulations are effective in modeling equilibrium phenomena, such as the distribution of ions near a surface or the phase behavior of adsorbed molecular layers. mdpi.comresearchgate.net
Computational Modeling of Crystal Lattice and Defect Structures
Computational modeling provides detailed insights into the ideal crystal structure and the various imperfections, or defects, that can exist within the this compound lattice. These models often start with crystallographic data obtained from experimental techniques like X-ray diffraction (XRD). mdpi.com For instance, several phases of zinc hydroxide sulfate are known, differing in their hydration state and crystal system (e.g., triclinic or trigonal). mdpi.comresearchgate.net A theoretical model for a new phase of zinc-hydroxy-sulfate-hydrate, Zn₄(OH)₆SO₄·2–2.25H₂O, was proposed and later confirmed with single-crystal XRD, determining its trigonal symmetry and unit cell parameters. mdpi.comdoaj.org
Thermodynamic Equilibrium Analysis of Formation and Stability in Aqueous Systems
Thermodynamic analysis is used to predict the conditions under which this compound will form, dissolve, or transform into other compounds in an aqueous environment. researchgate.net This involves calculating the Gibbs free energy of various chemical reactions involving the constituent ions: Cu²⁺, Zn²⁺, SO₄²⁻, H⁺, and OH⁻. orientjchem.org
A common tool for visualizing the stability of minerals in aqueous systems is the Eh-pH (Pourbaix) diagram. By using thermodynamic data for all relevant aqueous ions and solid phases, these diagrams map out the regions of stability as a function of pH and electrochemical potential (Eh). koreascience.kr For the Cu-Zn-S-H₂O system, such a diagram would show the specific pH and Eh ranges where this compound is the most stable solid phase, relative to other possibilities like copper hydroxides, zinc hydroxides, copper sulfides, or the dissolution of the ions into the solution. koreascience.krkoreascience.kr
Thermodynamic models like the Pitzer model can be used to calculate ion activity coefficients in complex, concentrated electrolyte solutions. acs.org This is essential for accurately predicting the solubility of this compound in various aqueous environments, such as industrial process streams or natural waters. acs.org These models account for the interactions between all ions in the solution, providing a more realistic prediction of solid-liquid equilibrium than simpler models. orientjchem.orgresearchgate.net The stability of related zinc hydroxide sulfate layers has been shown to be crucial for applications like mitigating dendrite growth in aqueous zinc-ion batteries. rsc.org
Prediction of Reaction Pathways and Energy Barriers for Transformations
Computational chemistry can be used to predict the specific pathways by which this compound might transform into other substances and to calculate the energy required for these transformations to occur. lemoyne.edu For example, the compound might decompose upon heating or react with other chemicals in its environment. cerritos.edunih.gov
DFT calculations are used to map out the potential energy surface of a reaction. Researchers can propose a reaction coordinate, which is a path from the initial reactants (e.g., this compound) to the final products (e.g., copper oxide, zinc sulfate, and water). lemoyne.educerritos.edu By calculating the energy at various points along this path, a reaction profile can be constructed. This profile reveals the existence of any intermediate species and, crucially, the transition state—the point of highest energy along the pathway. pressbooks.pub
The energy difference between the reactants and the transition state is the activation energy barrier. A high energy barrier indicates a slow reaction, while a low barrier suggests a rapid transformation. These calculations can compare different possible reaction mechanisms to determine the most energetically favorable pathway. For instance, in the transformation of related copper compounds, a dissolution-precipitation mechanism has been identified as a potential pathway. nih.gov By predicting these energy barriers, computational studies can provide fundamental insights into the kinetics of the material's degradation or transformation processes.
Compound Index
Morphology Control and Nanostructure Engineering of Copper Zinc Hydroxide Sulfate Analogues
Factors Influencing Particle Size, Shape, and Uniformity
The synthesis of copper zinc hydroxide (B78521) sulfate (B86663) with desired particle characteristics hinges on the meticulous control of various reaction parameters. These factors dictate the nucleation and growth kinetics, ultimately shaping the final morphology of the particles. Key influencing parameters include pH, temperature, reactant concentrations, and the presence of additives.
The pH of the reaction medium is a critical determinant of the particle morphology. For instance, in the synthesis of related zinc oxide nanoparticles from zinc sulfate precursors, the pH significantly affects the final product's characteristics. Similarly, for copper and zinc hydroxide precipitation, acidic conditions favor the proliferation of Cu²⁺ or Zn²⁺ ions, while alkaline media promote the formation of solid hydroxide colloidal particles.
Temperature is another crucial factor that influences the hydrolysis of metal species and the subsequent precipitation process. Increased temperatures generally lead to the formation of more solid copper and zinc hydroxides. The concentration of precursor salts, such as copper sulfate and zinc sulfate, also plays a vital role. Higher concentrations can accelerate the precipitation rate, impacting the size and uniformity of the resulting particles.
Additives, such as capping agents and surfactants, are instrumental in controlling particle size and preventing aggregation. For example, in the synthesis of copper-doped zinc oxide nanoparticles via co-precipitation from sulfate precursors, the concentration of the copper dopant was found to influence the crystallite size and introduce strain in the crystal lattice.
Table 1: Key Factors Influencing Copper Zinc Hydroxide Sulfate Morphology
| Factor | Effect on Particle Characteristics | Relevant Findings |
|---|---|---|
| pH | Influences the speciation of metal ions and the rate of hydrolysis and precipitation. | In related systems, pH is a key parameter for controlling the morphology of metal hydroxides and oxides. |
| Temperature | Affects reaction kinetics, solubility of precursors, and the rate of particle growth. | Higher temperatures can lead to increased precipitation of metal hydroxides. |
| Reactant Concentration | Impacts the degree of supersaturation, influencing nucleation and growth rates. | The molar ratio of precursors affects the composition and can influence particle size. |
| Additives (Surfactants, Capping Agents) | Can control growth on specific crystal faces, prevent aggregation, and direct the formation of specific morphologies. | Polyvinylpyrrolidone (B124986) (PVP) has been used to control the hierarchical structure of related copper/zinc hydroxide carbonates. nih.gov Dodecyl sulfate (DS⁻) has been employed in the synthesis of zinc hydroxide nanosheets. |
Directed Synthesis of Specific Morphologies (e.g., Nanosheets, Nanorods, Nanowires, Nanostrands, Flower-like Structures)
The targeted synthesis of specific morphologies of this compound analogues is achieved by carefully manipulating the synthesis conditions. The use of structure-directing agents and the selection of appropriate synthesis techniques are central to this endeavor.
Nanosheets: The formation of nanosheet structures is often facilitated by the use of surfactants that can form layered templates. For instance, the synthesis of zinc hydroxide nanosheets has been accomplished through the delamination of layered zinc hydroxide intercalated with dodecyl sulfate (DS⁻) ions. researchgate.net This approach suggests that anionic surfactants could be employed to direct the growth of this compound into two-dimensional nanosheets.
Nanorods and Nanowires: The synthesis of one-dimensional nanostructures like nanorods and nanowires typically involves methods that promote anisotropic growth. This can be achieved by using capping agents that selectively bind to certain crystal facets, inhibiting their growth while allowing elongation along a specific axis. While specific protocols for this compound nanorods are not extensively detailed, methodologies for synthesizing copper oxide nanorods, such as surfactant-assisted chemical precipitation, provide a conceptual framework. nih.gov
Flower-like and Hierarchical Structures: Complex, three-dimensional morphologies such as flower-like structures are often the result of self-assembly processes involving smaller primary nanoparticles. These hierarchical structures are of great interest due to their high surface area. The formation of such structures is influenced by factors like the choice of solvent, temperature, and the presence of organic modifiers. In the case of related zinc/copper hydroxide carbonates, polyvinylpyrrolidone (PVP) has been successfully used as a capping agent to direct the growth and self-assembly of unique hierarchical superstructures. nih.gov
Mechanisms of Hierarchical Structure Formation and Self-Assembly
The formation of hierarchical structures in this compound analogues is a complex process governed by the principles of self-assembly, where primary nanoparticles organize into more intricate, ordered superstructures. This process is driven by the minimization of the total surface energy of the system.
The mechanism often involves a multi-step process. Initially, primary nanoparticles, such as nanosheets or nanorods, are formed. These primary building blocks then aggregate in a specific orientation, driven by factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The presence of capping agents or surfactants can play a crucial role in mediating these interactions and guiding the assembly process.
For example, in the synthesis of hierarchical zinc/copper hydroxide carbonate superstructures, it has been proposed that the polymer PVP, acting as a capping agent, controls the growth and subsequent self-assembly of the nanostructures into morphologies like sunflower-like or urchin-like structures. nih.gov The polymer molecules can adsorb onto the surfaces of the primary particles, modifying their surface energy and directing their aggregation into well-defined hierarchical architectures.
Control over Agglomeration State and Dispersion Properties
Controlling the agglomeration of this compound nanoparticles is crucial for their practical application, as agglomeration can significantly reduce the effective surface area and alter the material's properties. Achieving a well-dispersed state is often a primary goal in nanoparticle synthesis.
The tendency of nanoparticles to agglomerate is driven by their high surface energy. To counteract this, various strategies are employed to stabilize the nanoparticles and prevent them from clumping together. One common approach is the use of surfactants or polymers that adsorb onto the particle surface, creating a protective layer. This layer can provide steric hindrance, physically preventing the particles from coming into close contact.
Electrostatic stabilization is another effective method, where the surface charge of the particles is controlled to induce repulsion between them. This is often achieved by adjusting the pH of the dispersion or by the adsorption of charged species onto the particle surface.
The choice of solvent also plays a significant role in the dispersion of nanoparticles. A solvent with appropriate polarity and the ability to interact favorably with the particle surface can enhance dispersibility. Post-synthesis processing steps, such as ultrasonication, can also be used to break up agglomerates and improve the dispersion of the nanoparticles in a liquid medium.
Conclusions and Future Research Directions
Synthesis and Structural Control Advancements
Recent progress in the synthesis of copper zinc hydroxide (B78521) sulfate (B86663) and its analogues has been marked by a drive towards greater control over the material's physical and chemical properties. Researchers have successfully employed various methods, moving beyond traditional precipitation techniques to achieve specific crystalline structures and morphologies.
One notable advancement is the development of novel synthesis routes for obtaining highly crystalline and impurity-free layered hydroxide salts. For instance, methods have been developed involving the reaction of zinc-hydroxy nitrates with sulfate solutions or the interaction of zinc-hydroxy sulfates with nitrate (B79036) solutions. mdpi.com A key area of future research will be the refinement of these methods to allow for the precise tuning of the Cu/Zn ratio within the crystal lattice. This control is paramount as the ratio of copper to zinc ions fundamentally dictates the material's electronic, catalytic, and electrochemical properties.
Furthermore, studies have demonstrated the synthesis of related compounds like zinc sulfate hydroxide trihydrate through chemical precipitation using precursors such as zinc sulfate and a basic precipitating agent. researchgate.net Future work should focus on understanding the role of surfactants and other additives in directing the growth of specific crystal facets and morphologies, such as the hexagonal layered structures observed in some studies. researchgate.net The ability to controllably synthesize nanosheets, hierarchical structures, or porous architectures will be crucial for optimizing performance in targeted applications.
Table 1: Summary of Selected Synthesis Methods for Zinc Hydroxide Sulfate and Related Compounds
| Method | Precursors | Key Feature | Resulting Phase/Morphology | Reference |
|---|---|---|---|---|
| Alkalization | 1 M ZnSO₄ solution, solid urea | Interaction with NaI | New phase: Zn₄(OH)₆SO₄·2–2.25H₂O | mdpi.com |
| Chemical Precipitation | Zinc sulfate, borax (B76245), zwitterionic surfactant | First-time synthesis via this method | Triclinic zinc sulfate hydroxide trihydrate; hexagonal layered structure | researchgate.net |
Understanding of Chemical Transformations and Interfacial Dynamics
A deeper comprehension of the chemical transformations and interfacial dynamics of copper zinc hydroxide sulfate is critical, particularly for its application in electrochemical systems. The compound is often not static but participates in dynamic precipitation/dissolution equilibria, especially at the electrode-electrolyte interface in aqueous batteries.
Recent research using advanced in situ and operando techniques has begun to unravel these complex processes. For example, operando optical microscopy has been used to quantitatively monitor the precipitation and dissolution of zinc hydroxide sulfate (ZHS) on battery electrodes, revealing that these solid-phase dynamics govern both charge and discharge mechanisms in aqueous Zn-MnO₂ batteries. researchgate.net Similarly, in situ grazing incidence X-ray absorption spectroscopy has provided direct evidence of a dissolution-redeposition mechanism at the cathode-electrolyte interface, where manganese dioxide is reduced to soluble Mn²⁺ species that can interact with the electrolyte to influence ZHS formation. researchgate.net
Despite these advances, controversies remain regarding the precise role of ZHS and its analogues in different battery chemistries. nih.gov Future research must focus on decoupling the complex interplay between pH variations, ion transport, and the kinetics of ZHS formation and dissolution. researchgate.net A significant opportunity lies in using computational modeling and simulation, in conjunction with advanced characterization techniques, to build a predictive understanding of these interfacial phenomena. This knowledge is essential for designing strategies to control ZHS formation, mitigating its detrimental effects (like electrode passivation) while harnessing its potential benefits (like buffering pH). researchgate.net
Emerging Applications in Energy, Environment, and Catalysis
The unique properties of this compound have positioned it as a promising material in several high-impact fields.
Environmental Remediation: this compound is relevant to the treatment of industrial wastewater containing heavy metals. Chemical precipitation is a common method for removing metal ions, where they are deposited as poorly soluble hydroxides or sulfates. urfu.rurudmet.ru Technologies are being developed to extract copper and zinc from sources like underspoil waters, precipitating them into forms that can be removed. urfu.ru Further research should explore the design of selective precipitation processes and the potential to convert the recovered sludge into valuable products, contributing to a circular economy. The use of low-cost adsorbents derived from waste materials to remove Cu²⁺ and Zn²⁺ ions from water also presents a sustainable alternative. mdpi.com
Catalysis: The components of this compound are active in catalysis. Notably, copper(II) sulfate is known to catalyze the reaction between zinc metal and sulfuric acid. quora.comrsc.org The mechanism involves an initial displacement reaction where zinc reduces Cu²⁺ ions to copper metal, which then acts as the true catalyst for hydrogen evolution. rsc.orgreddit.com This forms an electrolytic cell that provides an alternative reaction pathway with a lower activation energy. reddit.com Future research could explore whether the integrated structure of this compound can be harnessed to create more efficient and stable catalysts for this and other reactions, such as in electrocatalysis or for the degradation of pollutants.
Unresolved Challenges and Opportunities for Fundamental and Applied Research
While progress has been substantial, several challenges and opportunities remain in the field of this compound research.
Fundamental Challenges:
Mechanism Complexity: The precise role and reaction mechanisms of ZHS in aqueous batteries are still debated. nih.gov Its formation is complex, influenced by local pH, electrolyte composition, and cycling conditions, and its effects can be either beneficial or detrimental. researchgate.netnih.gov A fundamental understanding of the thermodynamics and kinetics of its formation is still needed.
Structural Diversity: The vast phase space of layered double hydroxides, including various polytypes and hydrated forms, presents a challenge in synthesizing phase-pure materials and understanding their distinct properties. mdpi.com
Applied Research Opportunities:
Electrode Interface Engineering: There is a significant opportunity to design and engineer stable, ionically conductive artificial solid-electrolyte interphases based on ZHS for next-generation aqueous batteries. rsc.org This could involve in situ formation or ex situ deposition techniques.
Valorization of Waste Streams: Developing scalable and cost-effective processes to synthesize this compound from industrial waste streams, such as those from mining or printed circuit board manufacturing, remains a key goal. urfu.ruresearchgate.net This aligns with principles of industrial ecology and waste valorization.
Advanced Catalytic Design: Exploring the use of precisely structured this compound as a precursor for creating highly dispersed bimetallic catalysts could open new applications in fields like syngas conversion or selective hydrogenation.
Prospects for Sustainable Development and Industrial Implementation
The future of this compound is intrinsically linked to the goals of sustainable development. Its constituent elements, copper and zinc, are critical to a sustainable future. Copper is essential for the transition to a low-carbon economy due to its role in renewable energy generation, energy efficiency, and electrification. internationalcopper.orginternationalcopper.org Zinc plays a vital role in extending the life of steel through galvanization, saving resources and energy, and is also a crucial micronutrient. zinc.org
Industrial Implementation: The industrial viability of this compound applications will depend on developing cost-effective and environmentally benign synthesis methods. Processes that utilize industrial wastewater or byproducts as raw materials are particularly promising. urfu.ruresearchgate.net For energy storage, the potential for low-cost, safe, and scalable aqueous batteries makes this a compelling area for industrial investment, especially for stationary grid storage applications. nih.govcumulusenergystorage.com
Sustainable Development: By contributing to more durable and efficient energy storage systems, this compound can facilitate the wider adoption of intermittent renewable energy sources like solar and wind, aligning with UN Sustainable Development Goal 7 (Affordable and Clean Energy). psu.edu Its role in wastewater treatment and the potential for creating circular economies by recycling metal waste streams supports Goal 12 (Responsible Consumption and Production). The continued development of this versatile compound, guided by the principles of green chemistry and sustainable engineering, holds significant promise for addressing some of society's most pressing energy and environmental challenges.
Q & A
Q. What are the established synthesis methods for copper zinc hydroxide sulfate, and how can purity be optimized?
this compound can be synthesized via co-precipitation by mixing stoichiometric aqueous solutions of copper sulfate (CuSO₄·5H₂O) and zinc sulfate (ZnSO₄·7H₂O) under controlled pH (8–10) using sodium hydroxide. Post-synthesis, the precipitate is washed with deionized water to remove sulfate ions and dried at 60–80°C. Purity is validated through X-ray diffraction (XRD) and inductively coupled plasma atomic emission spectrometry (ICP-AES) . Optimization involves adjusting molar ratios (e.g., Cu:Zn = 1:1 to 1:2) and aging time (12–24 hours) to minimize impurities like unreacted hydroxides.
Q. How can researchers characterize the structural and compositional properties of this compound?
Key methods include:
- XRD : To confirm crystallinity and phase purity by matching peaks with reference patterns (e.g., JCPDS database).
- FTIR : To identify hydroxyl (-OH) and sulfate (SO₄²⁻) vibrational modes.
- ICP-AES : For precise quantification of Cu, Zn, and S content .
- SEM/EDS : To analyze morphology and elemental distribution. Detailed experimental protocols should follow journal guidelines to ensure reproducibility, with supplementary data provided for raw spectra and calibration curves .
Advanced Research Questions
Q. What mechanisms explain the role of this compound in enhancing mineral flotation efficiency?
In sulfide mineral processing (e.g., sphalerite), this compound acts as an activator by adsorbing onto mineral surfaces via hydroxyl groups, forming a reactive layer that promotes collector attachment. Studies show optimal activation occurs at pH 8–9, where hydroxide species dominate. Excessive Cu²⁺ dosage (>200 ppm) reduces selectivity due to competing adsorption on gangue minerals like pyrite . Advanced surface analysis (XPS, AFM) is recommended to map adsorption dynamics.
Q. How can contradictory data on this compound’s catalytic activity in redox reactions be resolved?
Discrepancies in catalytic performance (e.g., Fenton-like reactions) often arise from variations in:
- Surface hydroxyl density : Controlled by synthesis pH and calcination temperature.
- Sulfate content : Excess sulfate can inhibit active sites. Researchers should conduct controlled experiments using standardized reactant concentrations and characterize post-reaction surfaces via XPS to identify deactivation pathways. Statistical validation (e.g., ANOVA) of replicate data is critical .
Q. What methodologies are effective in studying the environmental fate of this compound in soil systems?
- Column leaching tests : To simulate mobility under varying pH (4–8) and organic matter content.
- Sequential extraction : To partition bound Cu/Zn into exchangeable, carbonate-bound, and residual fractions.
- Microbial assays : To assess toxicity to soil microbiota using ATP luminescence. Contradictory leaching data may stem from differences in soil cation exchange capacity (CEC) or competing ions (e.g., Ca²⁺). Include ICP-MS for trace metal detection and reference control soils spiked with pure Cu/Zn salts .
Q. How does this compound interact with organic pollutants in advanced oxidation processes (AOPs)?
The compound’s hydroxyl groups facilitate •OH radical generation under UV irradiation. Key parameters:
- Optimal catalyst loading : 0.5–1.0 g/L balances radical production and light penetration.
- pH dependence : Activity peaks near pH 7 due to balanced surface charge and radical stability. Use LC-MS to track degradation intermediates and electron paramagnetic resonance (EPR) to confirm radical species. Compare with pure CuO/ZnO systems to isolate synergistic effects .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Probit analysis : For EC50/LC50 determination in bioassays (e.g., algal growth inhibition).
- Multivariate regression : To disentangle interactions between Cu, Zn, and sulfate ions.
- Uncertainty quantification : Report 95% confidence intervals and use bootstrapping for small datasets. Reference OECD guidelines for ecotoxicological testing .
Q. How should researchers address inconsistencies in XRD phase identification of this compound?
- Rietveld refinement : To resolve overlapping peaks from impurity phases (e.g., Cu(OH)₂).
- Synchrotron XRD : For high-resolution analysis of nanocrystalline samples. Cross-validate with Raman spectroscopy to confirm sulfate symmetry modes .
Tables for Key Experimental Parameters
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| pH | 8–10 | Controls hydroxide precipitation |
| Aging Time (h) | 12–24 | Reduces amorphous phases |
| Cu:Zn Molar Ratio | 1:1 to 1:2 | Affects crystallinity |
Q. Table 2. Flotation Activation Efficiency
| Cu²⁺ Dosage (ppm) | Zn Recovery (%) | Selectivity (Zn/Fe) |
|---|---|---|
| 100 | 78 | 8.5 |
| 200 | 85 | 6.2 |
| 300 | 82 | 4.1 |
| Data adapted from sphalerite flotation studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
